2-({1-[2-(dimethylamino)ethyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-phenylacetamide
Description
2-({1-[2-(Dimethylamino)ethyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-phenylacetamide is a structurally complex molecule featuring a cyclopenta[d]pyrimidin-2-one core modified with a dimethylaminoethyl side chain, a sulfanyl linker, and a phenylacetamide moiety. The compound’s synthesis and characterization are inferred to involve multistep organic reactions, with spectral data (e.g., IR, NMR) aligning with structurally related analogs .
Properties
IUPAC Name |
2-[[1-[2-(dimethylamino)ethyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2S/c1-22(2)11-12-23-16-10-6-9-15(16)18(21-19(23)25)26-13-17(24)20-14-7-4-3-5-8-14/h3-5,7-8H,6,9-13H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZGCUEHHEQDQHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C2=C(CCC2)C(=NC1=O)SCC(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[2-(dimethylamino)ethyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-phenylacetamide typically involves multi-step organic synthesisReaction conditions often include the use of strong bases, solvents like dimethylformamide, and catalysts to facilitate the cyclization and substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production. The use of advanced purification methods, including chromatography and crystallization, ensures the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-({1-[2-(dimethylamino)ethyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the dimethylaminoethyl group or the phenylacetamide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-({1-[2-(dimethylamino)ethyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-phenylacetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and signaling pathways involved in cancer cell proliferation.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into its mechanism of action and potential therapeutic uses.
Industrial Applications: It is explored for its use in the synthesis of other complex organic molecules and as a building block in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-({1-[2-(dimethylamino)ethyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. It may also interact with cell surface receptors, modulating signaling pathways that regulate cell growth and survival .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations and Core Modifications
The compound’s closest structural analogs include:
5-(Substituted phenyl)-N-(2-oxo-2-substituted-phenylethyl)-N-methylfuran-2-sulfonamides (e.g., compounds 4a–4m): These share sulfonamide/acetamide linkers and aryl groups but differ in core structure (furan vs. cyclopenta[d]pyrimidinone) and substituent positioning .
Polysubstituted amides (e.g., compounds m, n, o from Pharmacopeial Forum): These feature similar acetamide and pyrimidinone motifs but lack the sulfanyl bridge and cyclopentane ring system .
Table 1: Key Structural Differences
Spectral Data Comparison
Spectroscopic profiles highlight similarities and distinctions:
- IR Spectroscopy: The target compound’s carbonyl (C=O) stretch at ~1681 cm⁻¹ aligns with cyclopenta[d]pyrimidinone analogs, while sulfonamide-derived analogs (e.g., 4a–4m) exhibit stronger SO₂ stretches (~1378–1156 cm⁻¹) .
- 1H-NMR : Signals for cyclopentyl protons (δ 1.9–2.8 ppm) and aromatic protons (δ 6.4–7.8 ppm) are consistent with fused bicyclic systems, contrasting with simpler alkyl/aryl environments in furan-based analogs .
Table 2: Spectral Signatures
Molecular Networking and Dereplication
Mass spectrometry-based molecular networking (cosine score analysis) would cluster the target compound with cyclopenta[d]pyrimidinone derivatives due to shared fragmentation patterns (e.g., loss of dimethylaminoethyl or cyclopentyl fragments). In contrast, furan sulfonamides (4a–4m) would form separate clusters .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
